molecular formula C4H9ClO2 B1583283 3-Chloro-2-methylpropane-1,2-diol CAS No. 597-33-1

3-Chloro-2-methylpropane-1,2-diol

Cat. No. B1583283
CAS RN: 597-33-1
M. Wt: 124.56 g/mol
InChI Key: AVVXLRRTQZKHSP-UHFFFAOYSA-N
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Description

3-Chloro-2-methylpropane-1,2-diol is a chemical compound with the molecular formula C4H9ClO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Chloro-2-methylpropane-1,2-diol involves the use of green nanomaterials. This method enhances the enzymatic activity for reducing 3-MCPDE, a potential carcinogen that has been shown to affect kidney function and male fertility .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylpropane-1,2-diol consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight of this compound is 124.57 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-methylpropane-1,2-diol include a density of 1.2362, a boiling point of 157.3°C (rough estimate), a flash point of 109.1°C, and a vapor pressure of 0.00226mmHg at 25°C .

Safety And Hazards

3-Chloro-2-methylpropane-1,2-diol is toxic if swallowed and can cause skin irritation and serious eye damage upon exposure. It can be fatal if inhaled and may damage fertility or the unborn child . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Future research directions include the use of green nanomaterials for the reduction of 3-chloropropane-1,2-diol ester (3-MCPDE). This method can impact the food industry and promises better quality edible oil products that are safe to consume .

properties

IUPAC Name

3-chloro-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c1-4(7,2-5)3-6/h6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXLRRTQZKHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299746
Record name 3-Chloro-2-methyl-1,2-propanediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylpropane-1,2-diol

CAS RN

597-33-1
Record name 3-Chloro-2-methyl-1,2-propanediol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-chloro-2-methyl-
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Record name NSC3711
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Record name 3-Chloro-2-methyl-1,2-propanediol
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Record name 3-chloro-2-methylpropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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